![molecular formula C10H16LiN2P B14381730 lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine CAS No. 90210-31-4](/img/structure/B14381730.png)
lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine is a compound that combines lithium with a phosphine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine typically involves the reaction of a lithium reagent with a phosphine precursor. One common method is the reaction of lithium metal with a chlorophosphine compound in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture contamination.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the lithium atom is replaced by other metal atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogenated compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems where phosphine ligands play a role.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine exerts its effects involves its interaction with molecular targets such as metal centers in catalytic systems. The phosphine ligand can coordinate with metal atoms, facilitating various chemical transformations. The lithium atom can also play a role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Phenyllithium: Another organolithium compound used in similar applications.
Dimethylaminophenylphosphine: A related phosphine ligand without the lithium component.
Uniqueness
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine is unique due to the presence of both lithium and a phosphine ligand in its structure. This combination provides distinct reactivity and coordination properties, making it valuable in specific catalytic and synthetic applications.
Propiedades
Número CAS |
90210-31-4 |
|---|---|
Fórmula molecular |
C10H16LiN2P |
Peso molecular |
202.2 g/mol |
Nombre IUPAC |
lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16N2P.Li/c1-11(2)13(12(3)4)10-8-6-5-7-9-10;/h5-6,8-9H,1-4H3;/q-1;+1 |
Clave InChI |
DCYGZJCVIDRHKA-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CN(C)P(C1=CC=C[C-]=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


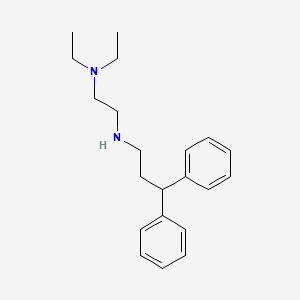


![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
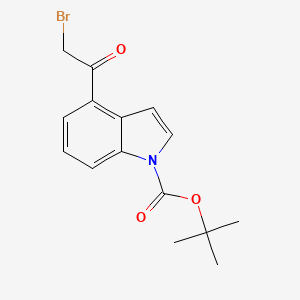

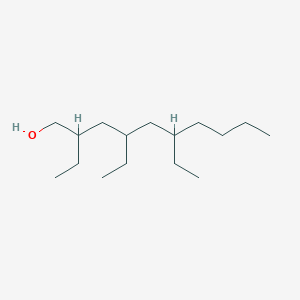
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)
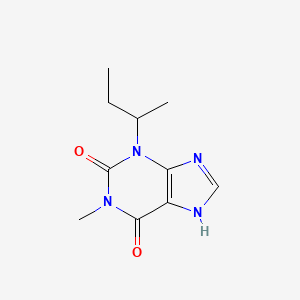
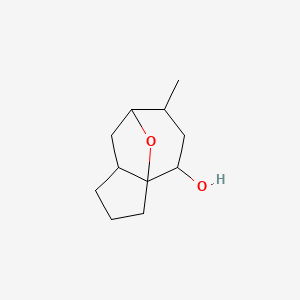
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
